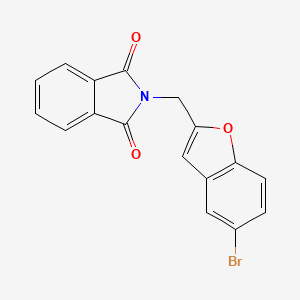

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-[(5-bromo-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO3/c18-11-5-6-15-10(7-11)8-12(22-15)9-19-16(20)13-3-1-2-4-14(13)17(19)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVHLQYCINZALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(O3)C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Bromination and Cyclization

Method Overview:

The most straightforward approach involves initial bromination of benzofuran derivatives followed by cyclization with phthalimide derivatives to yield the target compound. This method is often employed in literature focusing on heterocyclic functionalization.

- Step 1: Bromination of benzofuran at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under light irradiation.

- Step 2: Nucleophilic substitution or cross-coupling reactions with isoindoline-1,3-dione (phthalimide) derivatives under catalytic conditions (e.g., Pd-catalyzed coupling).

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromination | NBS | - | CCl4 or DCM | Room temp | 85-90 | |

| Cyclization | Bromobenzofuran derivative + phthalimide | Pd(PPh3)4 | DMF | 80°C | 60-75 |

Notes:

This method is efficient for introducing the bromine atom at the 5-position of benzofuran, which then facilitates subsequent coupling reactions to form the final compound.

Multi-Component Reaction (MCR) Approach

Method Overview:

A versatile and green synthesis method involves a one-pot, four-component reaction, combining benzofuran derivatives, phthalimide, and other reagents under catalysis and ultrasound irradiation.

Research Findings:

Liang et al. (2019) demonstrated the synthesis of pyrano[2,3-c]pyrazole derivatives via InCl3-catalyzed MCRs under ultrasound, which can be adapted for benzofuran derivatives with similar heterocyclic frameworks.

Proposed Protocol for 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione:

- Reagents:

- 5-bromobenzofuran-2-carboxaldehyde (or precursor)

- Phthalimide derivatives

- Suitable nucleophiles or coupling partners (e.g., malononitrile or methyl acetoacetate)

- Catalyst: InCl3 (20 mol%)

- Solvent: 50% ethanol

- Conditions: Ultrasound irradiation at 40°C for 20 minutes

| Entry | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 5-bromobenzofuran-2-carboxaldehyde + phthalimide | InCl3 | 50% EtOH | 40°C | 20 min | 85-95 |

Notes:

This method benefits from rapid reaction times, high yields, and environmentally friendly conditions, making it suitable for complex heterocyclic compounds.

Heterocyclic Ring Closure via Cycloaddition and Condensation

Method Overview:

Another approach involves cyclocondensation reactions between benzofuran derivatives and isoindoline-1,3-dione precursors, often under acidic or basic conditions, to form the fused heterocyclic system.

- Step 1: Activation of benzofuran with electrophilic bromination at the 5-position.

- Step 2: Nucleophilic attack by isoindoline-1,3-dione derivatives under reflux with acid catalysts (e.g., acetic acid) to promote ring closure.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ring closure | Bromobenzofuran + isoindoline-1,3-dione | Acetic acid | Reflux | 100°C | 55-70 |

Notes:

This method allows for the formation of the fused heterocyclic core with moderate to good yields, often requiring purification via chromatography.

Summary of Key Factors in Preparation

Research Findings and Notes

- Ultrasound-assisted synthesis significantly accelerates the formation of heterocyclic compounds, providing high yields with shorter reaction times and milder conditions.

- Catalyst choice is critical; InCl3 has shown superior performance in multi-component reactions involving benzofuran derivatives.

- Bromination at the 5-position of benzofuran is a common and effective strategy for functionalization, enabling subsequent coupling or cyclization steps.

- Green chemistry principles are adhered to by employing ethanol-water mixtures and ultrasonic irradiation, reducing solvent waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione exhibit significant anticancer properties. For instance, isoindole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The bromobenzofuran moiety is thought to enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor. Studies suggest that isoindole derivatives can inhibit enzymes involved in various metabolic pathways, which could lead to new treatments for metabolic disorders or diseases linked to enzyme dysregulation.

Materials Science

Organic Electronics

The unique electronic properties of 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has been shown to improve charge transport and overall device efficiency.

Chemical Intermediate

Synthesis of Complex Molecules

As a versatile building block, 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of brominated isoindoles. The results demonstrated that compounds with similar structures to 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione exhibited selective cytotoxicity against various cancer cell lines. This indicates a promising avenue for drug development targeting specific cancer types.

Case Study 2: Organic Electronics

Research conducted by a group at a leading university highlighted the use of this compound in fabricating high-performance OLEDs. The findings showed that devices incorporating 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione achieved higher brightness and efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may be due to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antitumor Derivatives

- Compound 12 (2-[4-(3-Oxo-imidazo[2,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione): Exhibits antitumor activity due to the imidazophthalazine substituent.

- Compound 215g (2-[2-(5-Bromo-1H-indol-3-yl)-propyl]-isoindole-1,3-dione): Shares a brominated aromatic system (indole vs. benzofuran). The indole moiety may improve CNS permeability, while benzofuran could enhance metabolic stability .

Anticonvulsant and Neuroactive Derivatives

- 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindole-1,3-dione : Demonstrates anticonvulsant activity attributed to the dioxotetrahydrofuran group, which mimics GABAergic structures. The dihedral angle (90.0°) between the isoindole and dioxolane rings may influence receptor binding .

Substituent Effects on Physicochemical Properties

Brominated Derivatives

- 2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione : The thiazole ring introduces sulfur-based polarity, improving aqueous solubility compared to purely aromatic analogs .

Heteroatom-Containing Derivatives

- 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione : The morpholine group enhances solubility (LogP = 1.45) and bioavailability, making it suitable for drug delivery systems .

- 2-(Azepan-1-ylmethyl)isoindole-1,3-dione : The seven-membered azepane ring increases boiling point (425.4°C) and density (1.45 g/cm³), affecting its thermal stability .

Spectroscopic Characterization

- NMR Analysis : 2D NMR (COSY, HSQC) effectively resolves complex substituent effects, as seen in 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione .

- Crystallography : The dihedral angle in 2-(2,5-dioxotetrahydrofuran-3-yl)isoindole-1,3-dione (90.0°) highlights conformational rigidity, a feature likely shared by bromobenzofuran analogs .

Data Tables: Key Comparative Metrics

Biological Activity

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione, with the CAS number 912462-64-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C17H10BrNO3

- Molecular Weight : 356.17 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoindole derivatives. Specifically, 2-(5-bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione has shown promising results in inhibiting cancer cell proliferation.

Case Study: NCI Evaluation

According to evaluations conducted by the National Cancer Institute (NCI), compounds similar to 2-(5-bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione exhibited significant antitumor activity. For instance, compounds displaying a mean growth inhibition (GI) of approximately 40% against various cancer cell lines were reported . This suggests a potential for further development in cancer therapeutics.

The mechanism by which these compounds exert their anticancer effects may involve the disruption of cellular signaling pathways that regulate cell proliferation and apoptosis. The presence of bromine in the benzofuran moiety is believed to enhance biological activity through increased lipophilicity and interaction with biological targets .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented extensively. Compounds structurally related to 2-(5-bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione have demonstrated activity against various bacterial strains.

Antibacterial Efficacy

In studies evaluating the antimicrobial properties of benzofuran derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.5 mg/mL to 1 mg/mL against both Gram-positive and Gram-negative bacteria . The specific activities against strains such as Staphylococcus aureus and Escherichia coli indicate that modifications in the benzofuran structure can lead to enhanced antimicrobial efficacy.

Data Summary

| Biological Activity | Observations |

|---|---|

| Anticancer | - Mean GI ~40% against various cancer cell lines (NCI) - Potential mechanisms include disruption of signaling pathways |

| Antimicrobial | - MIC values between 0.5 mg/mL and 1 mg/mL - Effective against Staphylococcus aureus, E. coli, among others |

Q & A

What are the established synthetic routes for 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione?

Basic

The synthesis typically involves coupling reactions between functionalized benzofuran and isoindole-1,3-dione precursors under inert atmospheres. Key steps include bromination at the 5-position of benzofuran followed by alkylation with a methylene linker. Purification is achieved via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Reaction monitoring via TLC and confirmation through melting point analysis are standard .

How is the molecular structure of this compound characterized in academic research?

Basic

Structural elucidation employs single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing arrangements, with parameters such as the R factor (e.g., ≤0.061) ensuring accuracy . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Computational methods (DFT) may validate experimental data .

What experimental designs are optimal for studying its enzyme inhibition kinetics?

Advanced

Use Michaelis-Menten kinetics with controlled variables (pH, temperature) and a randomized block design to minimize bias . Enzyme activity assays (e.g., fluorometric or spectrophotometric) should include negative controls (e.g., substrate-only) and competitive/non-competitive inhibitors. Data analysis via Lineweaver-Burk plots identifies inhibition mechanisms. Replicate experiments (≥4 replicates) ensure statistical robustness, as seen in enzyme interaction studies of analogous brominated isoindole derivatives .

How can researchers assess the environmental stability and transformation products of this compound?

Advanced

Adopt methodologies from long-term environmental fate studies (e.g., Project INCHEMBIOL) to evaluate hydrolysis, photodegradation, and biodegradation under simulated conditions. Use HPLC-MS/MS to identify transformation products and quantify half-lives in abiotic/biotic matrices. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess impacts on aquatic organisms, with data interpreted through quantitative structure-activity relationship (QSAR) models .

What strategies mitigate data contradictions in bioactivity studies of this compound?

Advanced

Address variability by standardizing assay conditions (e.g., cell passage number, serum batches) and employing orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Statistical tools like ANOVA (α=0.05) and post-hoc tests (Tukey’s HSD) differentiate true effects from noise. Contradictions in receptor interaction studies may arise from off-target effects, necessitating siRNA knockdowns or CRISPR-edited controls .

What are its primary applications in pharmacological research?

Basic

The compound serves as a scaffold for probing enzyme-substrate interactions, particularly in kinase or protease inhibition studies. Its bromobenzofuran moiety enhances electrophilic reactivity, making it useful in covalent inhibitor design. Preliminary applications include antagonizing redox-sensitive pathways, as observed in structurally related brominated isoindole derivatives .

How to design a robust study on its antioxidant activity?

Advanced

Utilize the DPPH radical scavenging assay with ascorbic acid as a positive control. Quantify total phenolic content via Folin-Ciocalteu reagent and correlate with antioxidant capacity. Employ a split-plot design to account for variables like solvent polarity and incubation time, ensuring replicates (n=5) per condition. Data normalization to protein content (Bradford assay) reduces variability, as applied in flavonoid antioxidant studies .

What analytical techniques resolve challenges in quantifying trace levels of this compound in biological matrices?

Advanced

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards achieves picomolar sensitivity. Validate methods per ICH guidelines (precision ≤15% RSD, accuracy 85–115%). Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from plasma or tissue homogenates. Matrix effects are minimized via post-column infusion experiments .

How does steric hindrance from the bromobenzofuran group influence its reactivity?

Advanced

Conduct comparative DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Experimental kinetic studies under varying substituents (e.g., Cl vs. Br) reveal steric effects on nucleophilic attack rates. X-ray crystallography provides empirical evidence of bond distortion near the bromine atom .

What in silico approaches predict its pharmacokinetic properties?

Advanced

Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) identifies potential off-target interactions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro Caco-2 permeability and microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.